Dazoxiben

Prostacyclin Myocardial ischemia Selectivity profiling

Non-selective COX inhibitors like aspirin confound TXA2 research by ablating both TXA2 and cardioprotective PGI2. Dazoxiben resolves this by selectively inhibiting thromboxane synthase while preserving PGI2 synthesis. • In CAD patients, 200 mg dazoxiben significantly reduced ischemic response vs. equivalent aspirin (p < 0.02) • Achieves up to 5-fold increase in PGI2/TXA2 ratio in microvascular systems • Short-acting profile (≤1h TXB2 inhibition) ideal for acute protocols and washout studies

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 103735-00-8
Cat. No. B035268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDazoxiben
CAS103735-00-8
Synonyms4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid hydrochloride
dazoxiben
dazoxiben hydrochloride
UK 37248
UK 37248-01
UK-37,248
UK-37,248-01
UK-37248
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2
InChIInChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16)
InChIKeyXQGZSYKGWHUSDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dazoxiben: Selective TXA2 Synthase Inhibitor


Dazoxiben (UK-37,248) is an imidazole-derived, orally active selective thromboxane A2 (TXA2) synthase inhibitor that blocks the conversion of prostaglandin H2 (PGH2) to TXA2, a potent vasoconstrictor and platelet aggregator [1]. It belongs to the class of benzoic acids and functions as a competitive inhibitor of thromboxane synthase [2]. The compound is primarily utilized in research settings for studying platelet function, arachidonic acid metabolism, and the pathophysiological roles of TXA2 in cardiovascular and microvascular disorders [3].

Pathway Selective TXA2 synthase inhibition; preserves prostacyclin (PGI2) synthesis
Workflow Platelet function assays, arachidonic acid metabolism studies, eicosanoid profiling
Profile Pure synthase inhibitor without TXA2 receptor antagonism; short-duration target engagement

Why Dazoxiben Cannot Be Interchanged


Substituting dazoxiben with another thromboxane synthase inhibitor without careful consideration of compound-specific parameters can lead to irreproducible or misinterpreted results. Unlike aspirin (ASA) which broadly inhibits cyclooxygenase and ablates both TXA2 and PGI2 production, dazoxiben selectively inhibits TXA2 synthase while preserving prostacyclin (PGI2) synthesis [1]. Furthermore, dazoxiben lacks TXA2/PG-END receptor antagonistic properties, differentiating it from dual-action compounds like ridogrel and R.68070 [2]. Critically, dazoxiben's relatively short duration of action in vivo distinguishes it from longer-acting inhibitors such as CGS 15435A and Y-20811, making it a preferential tool for acute or short-duration experimental protocols [3]. The quantitative evidence below substantiates these non-interchangeable characteristics.

vs Aspirin
Dazoxiben preserves PGI2 synthesis Aspirin broadly inhibits COX, abolishing both TXA2 and PGI2 production. PGI2-dependent endpoint interpretation may shift with ASA substitution.
vs Dual-action
No TXA2 receptor antagonism Ridogrel, R.68070, and CV-4151 add TXA2/PG-END receptor blockade. Mechanism-isolation studies may require pure synthase inhibition without receptor crosstalk.
vs Long-acting
Short-duration target engagement CGS 15435A and Y-20811 sustain inhibition beyond 24 h. Dazoxiben's shorter duration may better support acute protocols and washout study designs; sustained-inhibition models may require review.

Dazoxiben Evidence: Differentiated from Comparators


Preserved Prostacyclin Production vs. Aspirin

Dazoxiben selectively reduces TXA2 formation without suppressing prostacyclin (PGI2) production, a key differentiator from acetylsalicylic acid (ASA). In a clinical study with 25 coronary artery disease patients, dazoxiben (200 mg) significantly reduced the ischemic response quantified by coronary sinus lactate levels and ST depression (p < 0.02), whereas ASA (250 mg) produced no significant improvement [1]. Both drugs reduced thromboxane B2 (TxB2) levels to a similar extent, confirming that the observed differential benefit stemmed from dazoxiben's preserved PGI2 production rather than superior TXA2 inhibition [1].

PGI2 Preservation vs Aspirin
Head-to-head
Dazoxiben: reported significant ischemic response reduction (p < 0.02) vs ASA 250 mg: no significant reduction, despite equivalent TxB2 suppression
Reported ischemic endpoint context; PGI2 preservation may support differential endpoint interpretation
25-patient coronary artery disease study; atrial pacing stress model
Prostacyclin Myocardial ischemia Selectivity profiling

Lack of TXA2 Receptor Antagonism

Dazoxiben demonstrates no measurable TXA2/PG-END receptor antagonistic properties, distinguishing it from dual-action compounds such as ridogrel, R.68070, and CV-4151. In receptor binding assays using [3H]SQ29548 on intact human platelets, dazoxiben, dazmegrel, and pirmagrel failed to inhibit specific ligand binding at concentrations up to 10⁻⁵ M (10 μM), and did not suppress U46619- or collagen-induced platelet aggregation [1]. In contrast, ridogrel bound to the receptor with an IC50 of 5.2 μM and inhibited aggregation with ED50 values of 27 μM (U46619-induced) and 4.7 μM (collagen-induced) [1]. In a separate study, neither aspirin nor dazoxiben exhibited any measurable TP-receptor blocking activity, whereas GR32191, R.68070, and CV-41515 all antagonized U-46619-induced aggregation [2].

TXA2 Receptor Binding
Head-to-head
[³H]SQ29548 binding assay No inhibition of specific ligand binding at concentrations up to 10 μM
Supports pure synthase inhibition model; no receptor antagonism crosstalk
Intact human platelets; comparators ridogrel (IC50 5.2 μM), GR32191, R.68070 show μM affinity
Receptor binding Platelet aggregation Mechanistic specificity

Short Duration vs. Long-Acting Inhibitors

Dazoxiben exhibits a relatively short duration of action in vivo, a characteristic that differentiates it from longer-acting TXA2 synthase inhibitors. In conscious beagles, 1 hour following a single 3 mg/kg oral dose, serum TxB2 was inhibited 82% by dazoxiben and 95% by CGS 15435A [1]. However, while CGS 15435A maintained significant TxB2 inhibition at 4, 6, 12, and 24 hours post-dosing, dazoxiben's effect was not sustained beyond the initial measurement [1]. In a rabbit model of arachidonic acid-induced thrombotic sudden death, dazoxiben pretreatment (8.6 μmol/kg i.v.) at 2 hours resulted in 0% survival, whereas CGS 15435A at the same dose with 24-hour pretreatment yielded 83% survival [1]. Pharmacokinetic data indicate that dazoxiben is rapidly metabolized to its glucuronide conjugate, which is excreted renally [2].

Duration of Action
Head-to-head
Dazoxiben: 82% TxB2 inhibition at 1 h; not sustained beyond 1 h (3 mg/kg p.o.) vs CGS 15435A: 95% at 1 h; significant inhibition sustained at 4, 6, 12, and 24 h
Short-duration profile supports acute protocol and washout study designs
Conscious beagle model; rapidly metabolized to glucuronide conjugate
Pharmacokinetics Duration of action In vivo efficacy

Potency Ranking Among Synthase Inhibitors

Dazoxiben exhibits intermediate potency among TXA2 synthase inhibitors when assessed for inhibition of TXA2 formation in human serum. In a comparative study, the rank order of potency (pIC50) for inhibition of TXA2 formation in serum was: R.68070 (7.4) > CV-4151 (6.9) > dazoxiben (5.7) > aspirin (5.3) [1]. Dazoxiben inhibits TXB2 production in clotting human whole blood with an IC50 of 0.3 μg/mL (~1.3 μM) and causes parallel enhancement of PGE2, PGF2α, and 6-keto-PGF1α production [2]. For thromboxane B2 inhibition in whole blood aggregometry, dazoxiben demonstrates an IC50 of 765±54 μM, compared to ASA at 0.84±0.05 μM and the dual-action DT-TX 30 at 8.54±0.60 μM [3].

Potency Ranking
Cross-study comparable
  1. R.68070 (pIC50 7.4)
  2. CV-4151 (pIC50 6.9)
  3. Dazoxiben (pIC50 5.7)
  4. Aspirin (pIC50 5.3)
Reported intermediate potency rank among tested synthase inhibitors; supports concentration-range selection review
Human serum TXA2 formation inhibition; cross-study comparison; assay conditions may vary
Potency Structure-activity relationship In vitro pharmacology

PGI2/TXA2 Ratio Enhancement vs. Dipyridamole

Dazoxiben hydrochloride produces a substantial increase in the PGI2/TXA2 ratio in microvascular systems, an effect that distinguishes it from phosphodiesterase and lipoxygenase inhibitors. In the rabbit epigastric skin flap microcirculation model, increased PGI2/TXA2 ratios of up to 5-fold were best achieved using TXA2 synthetase inhibitors such as dazoxiben hydrochloride [1]. These increases were significantly more pronounced than those produced by the phosphodiesterase inhibitor dipyridamole or the lipoxygenase inhibitor Bay g6575 [1]. The cyclooxygenase inhibitor indomethacin, by contrast, inhibited both PGI2 and TXA2 synthesis and reduced microvascular blood flow at concentrations above 10⁻⁵ M [1].

PGI2/TXA2 Ratio Shift
Head-to-head
Up to 5-fold PGI2/TXA2 ratio increase in microvasculature
Reported microvascular ratio shift; supports eicosanoid balance model interpretation
Rabbit epigastric skin flap model; ratio enhancement greater than dipyridamole or Bay g6575
Microvascular pharmacology Prostacyclin Eicosanoid balance

Dazoxiben: Recommended Research Applications


Cardioprotective Role of Preserved PGI2 in Ischemia

Dazoxiben is indicated for studies requiring selective TXA2 synthase inhibition without concomitant suppression of PGI2 synthesis. As demonstrated in Section 3, Evidence Item 1, dazoxiben (200 mg) significantly reduced ischemic response in coronary artery disease patients (p < 0.02), whereas equivalent TXB2 suppression with aspirin produced no benefit [1]. This differential outcome, attributed to preserved PGI2 production, makes dazoxiben an essential control compound for validating the contribution of PGI2 to cardioprotective mechanisms [1].

Acute-Phase Studies with Rapid Washout

As established in Section 3, Evidence Item 3, dazoxiben's short duration of action (≤1 hour of sustained TXB2 inhibition at 3 mg/kg p.o. in beagles) distinguishes it from long-acting inhibitors like CGS 15435A [1]. This pharmacokinetic profile makes dazoxiben suitable for acute experimental paradigms, including ex vivo platelet aggregation assays, short-duration perfusion studies, and protocols where persistent target engagement would confound washout or recovery assessments [1].

Isolating Synthase Inhibition from Receptor Antagonism

Dazoxiben's lack of TXA2/PG-END receptor antagonistic properties, as quantified in Section 3, Evidence Item 2, renders it a pure TXA2 synthase inhibitor [1][2]. In contrast to dual-action compounds such as ridogrel (IC50 = 5.2 μM at the receptor), R.68070, and CV-4151, dazoxiben produces no detectable receptor binding at concentrations up to 10 μM [1]. This specificity is critical for research aiming to dissect the distinct contributions of synthase inhibition versus receptor blockade in platelet signaling and thrombus formation [2].

Eicosanoid Balance and Ischemic Tissue Protection

Dazoxiben achieves up to a 5-fold increase in the PGI2/TXA2 ratio in microvascular systems, an effect superior to that of dipyridamole and Bay g6575, as documented in Section 3, Evidence Item 5 [1]. This property supports applications in microvascular research, particularly in models of ischemia-reperfusion injury, skin flap survival, and peripheral vascular disease, where shifting the prostanoid balance toward vasodilation and anti-aggregation is therapeutically relevant [1].

Application
Selection Property
Validation Focus
PGI2-dependent ischemia signaling studies
PGI2-preserving TXA2 synthase inhibition
PGI2/TXA2 ratio endpoint monitoring; differential vs COX inhibition models
Acute-duration TXA2 modulation protocols
Short-duration target engagement profile
Temporal inhibition washout endpoints; ex vivo aggregation time-course review
Synthase-specific platelet signaling studies
Pure synthase inhibition; no receptor antagonism
Pathway dissection: synthase inhibition vs receptor blockade in thrombus formation models
Microvascular eicosanoid balance models
PGI2/TXA2 ratio shift capacity
Microvascular perfusion endpoints; prostanoid balance model interpretation

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